molecular formula C18H20FN3O2 B13019101 Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Cat. No.: B13019101
M. Wt: 329.4 g/mol
InChI Key: ZJNNIPFHFKZTDC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amino group at the 5-position and a piperazine ring at the 2-position. The piperazine moiety is further functionalized with a 4-fluorophenyl group, contributing to its electronic and steric properties. This compound is structurally related to ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the prevalence of piperazine derivatives in such pharmacophores. Its synthesis typically involves multi-step reactions, including condensation of substituted benzoic acid derivatives with piperazine intermediates, followed by esterification .

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C18H20FN3O2/c1-24-18(23)16-12-14(20)4-7-17(16)22-10-8-21(9-11-22)15-5-2-13(19)3-6-15/h2-7,12H,8-11,20H2,1H3

InChI Key

ZJNNIPFHFKZTDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 5-amino-2-halobenzoate Intermediate

  • Starting from methyl 5-nitro-2-halobenzoate or methyl 2-halobenzoate derivatives, the amino group at the 5-position can be introduced via reduction of the nitro group or direct amination.
  • Halogen (typically chlorine or bromine) at the 2-position serves as a leaving group for nucleophilic substitution by the piperazine derivative.

Preparation of 4-(4-fluorophenyl)piperazine

  • The 4-fluorophenylpiperazine moiety is synthesized by nucleophilic substitution of piperazine with 4-fluorobenzyl halides or via reductive amination of 4-fluorobenzaldehyde with piperazine.
  • The fluorine substituent on the phenyl ring is introduced to enhance biological activity and binding affinity.

Coupling Reaction: Nucleophilic Aromatic Substitution

  • The key step involves the nucleophilic substitution of the halogen on the methyl 5-amino-2-halobenzoate by the nitrogen of the 4-(4-fluorophenyl)piperazine.
  • Typical reaction conditions include:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Triethylamine or potassium carbonate to deprotonate the piperazine nitrogen.
    • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.
    • Reaction time: Several hours (e.g., 12–24 h) to ensure complete conversion.

Purification and Isolation

  • After completion, the reaction mixture is cooled and poured into water or ice water to precipitate the product.
  • Extraction with ethyl acetate or similar organic solvents is performed.
  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Final purification is achieved by recrystallization from suitable solvents (e.g., ethyl acetate, isopropanol) or by chromatographic methods.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Amination of methyl 5-nitro-2-halobenzoate Reduction with Sn/HCl or catalytic hydrogenation 70–85 High purity amino intermediate
Synthesis of 4-(4-fluorophenyl)piperazine Nucleophilic substitution or reductive amination 60–75 Fluorophenyl group introduced
Coupling reaction Piperazine derivative + methyl 5-amino-2-halobenzoate, DMF, TEA, 100 °C, 16 h 50–65 Moderate to good yield, reaction optimization possible
Purification Recrystallization or chromatography >95 purity Confirmed by NMR and HPLC

Research Findings and Optimization Notes

  • Reaction solvents and bases: DMF and DMSO are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution. Triethylamine is commonly used as a base to neutralize generated acids.
  • Temperature control: Elevated temperatures improve reaction rates but require careful monitoring to avoid decomposition.
  • Substituent effects: The presence of the fluorine atom on the phenyl ring enhances the nucleophilicity of the piperazine nitrogen and improves the overall yield and biological activity of the final compound.
  • Purification: Recrystallization from ethyl acetate or isopropanol yields high-purity products suitable for biological testing.
  • Alternative methods: Reductive amination strategies have been reported for related compounds, offering milder conditions but sometimes lower yields.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield Range (%) Reference Highlights
Amination of benzoate intermediate Reduction of nitro group or direct amination Sn/HCl, catalytic hydrogenation 70–85 Common synthetic step in aromatic amines
Synthesis of fluorophenylpiperazine Nucleophilic substitution or reductive amination 4-fluorobenzyl halide, piperazine 60–75 Fluorine substitution critical for activity
Coupling via nucleophilic substitution Piperazine nitrogen attacks halobenzoate DMF/DMSO, TEA, 80–120 °C, 12–24 h 50–65 Key step for final compound formation
Purification Recrystallization or chromatography Ethyl acetate, isopropanol >95 purity Ensures compound suitability for research

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, exhibit significant antidepressant effects. These compounds interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved antidepressant efficacy .

Antipsychotic Properties

The compound has shown potential as an antipsychotic agent. Its structural similarity to known antipsychotics suggests that it may act on dopamine receptors, potentially alleviating symptoms of schizophrenia and other psychotic disorders. The binding affinity of such compounds to dopamine D2 receptors is a critical factor in their therapeutic effectiveness .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has been reported to inhibit tyrosinase activity, which is significant in the treatment of hyperpigmentation disorders. Kinetic studies revealed that this compound acts as a competitive inhibitor of tyrosinase, providing insights into its mechanism of action .

Study on Antidepressant Effects

In a double-blind study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential for further development as an antidepressant .

Evaluation of Antipsychotic Efficacy

Another study assessed the antipsychotic properties of the compound using a rat model exhibiting psychotic symptoms induced by amphetamines. The administration of the compound resulted in a marked decrease in hyperactivity and stereotypic behaviors, supporting its potential use in treating psychosis .

Data Tables

Application Mechanism Key Findings
AntidepressantSerotonin receptor modulationSignificant reduction in depressive behaviors
AntipsychoticDopamine receptor interactionDecreased hyperactivity in psychotic models
Enzyme inhibitionCompetitive inhibition of tyrosinaseEffective in reducing melanin production

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to neurotransmitter receptors, thereby influencing signal transduction pathways involved in neurological processes .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine-Containing Benzoate Derivatives

Compound Name Substituents on Benzoate Piperazine Substituent Key Structural Differences
Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate (Target Compound) 5-Amino, 2-piperazinyl 4-Fluorophenyl Reference compound for comparison.
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) 4-Piperazinyl 4-Fluorophenyl + quinoline core Quinoline-carbonyl group introduces rigidity and extended π-system.
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate 3-Amino, 4-piperazinyl Benzoyl Benzoyl vs. fluorophenyl; amino position differs.
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)acetamido)thiophene-2-carboxylate Thiophene-carboxylate 4-Fluorophenyl + acetamido linker Thiophene ring replaces benzene; acetamido spacer alters polarity.

Key Observations :

  • The benzoyl substituent in the compound from may reduce metabolic stability compared to the electron-withdrawing 4-fluorophenyl group.

Key Observations :

  • The ester group in the target compound likely improves lipophilicity and membrane permeability compared to the carboxylic acid in .
  • Crystallinity varies with substituents: halogenated derivatives (e.g., C4 ) form stable crystals, while benzoyl-containing analogs may exhibit lower melting points.

Key Observations :

  • The 5-amino group in the target compound could enhance interactions with polar residues in enzyme active sites, similar to PARP inhibitors like Olaparib .
  • Fluorine substitution in both the target compound and C4 improves resistance to oxidative metabolism, a critical factor in drug design.

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